5-Chloro-3-fluoropyridine-2-carboxamide

Description

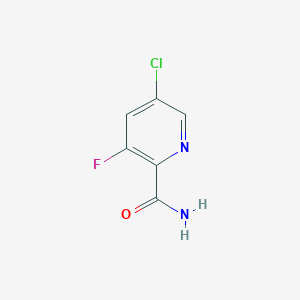

5-Chloro-3-fluoropyridine-2-carboxamide (CAS: 207994-10-3) is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and a carboxamide group at position 2.

Properties

IUPAC Name |

5-chloro-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSRKMGUAAQVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Chloro-3-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its synthesis requires precise control over halogenation and functional group introduction to achieve high purity and yield. This article systematically evaluates established and emerging preparation methods, emphasizing reaction mechanisms, optimization strategies, and industrial scalability.

Synthetic Routes

Halogenation Strategies

The synthesis of this compound begins with halogenation of pyridine precursors. A common approach involves sequential chlorination and fluorination to install substituents at specific positions.

Chlorination of Pyridine Derivatives

Starting materials such as 3-fluoropyridine or 2-aminopyridine are subjected to chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, 2-aminopyridine undergoes chlorination to yield 2-amino-3,5-dichloropyridine, a critical intermediate. The reaction is typically conducted under reflux conditions (80–100°C) for 6–12 hours, achieving >85% conversion.

Fluorination Techniques

Fluorination is often achieved via halogen exchange reactions. In a patented method, 2,3,5-trichloropyridine reacts with a mixture of cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane and dimethyl sulfoxide (DMSO) at 145–190°C. This stepwise fluorination ensures selective substitution at the 3-position, yielding 5-chloro-3-fluoropyridine.

Carboxamide Formation

The introduction of the carboxamide group follows halogenation. Two primary methods are employed:

Direct Amidation of Pyridine Carboxylic Acids

5-Chloro-3-fluoropyridine-2-carboxylic acid is treated with ammonia or ammonium hydroxide under high-pressure conditions (50–100 bar) to form the carboxamide. Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance reaction efficiency, achieving yields of 70–80%.

Coupling Reactions

Alternative routes utilize coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to link the pyridine core with pre-formed amide groups. This method reduces side reactions and improves regioselectivity.

Reaction Optimization

Temperature and Catalysts

Optimal fluorination requires precise temperature control. For example, maintaining 145°C for 17 hours followed by 190°C for 19 hours maximizes fluorine substitution while minimizing decomposition. Catalysts such as CsF/KF mixtures enhance reaction rates by facilitating fluoride ion release.

Industrial Production Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 70–80 | 95–98 | Simple workflow | High-pressure conditions required |

| CsF/KF Fluorination | 90 | 99.8 | Scalable, high selectivity | Long reaction times (36 hours) |

| Coupling Reactions | 85 | 98.5 | Excellent regioselectivity | Expensive reagents (e.g., HATU) |

Case Studies and Research Findings

Patent-Based Synthesis (CN106008329A)

A 2021 patent demonstrated a 90% yield of 5-chloro-3-fluoropyridine using CsF/KF fluorination. Key steps included:

- Diazotization of 2-amino-3,5-dichloropyridine with sodium nitrite (NaNO₂) in hydrochloric acid.

- Sandmeyer reaction to generate 2,3,5-trichloropyridine.

- Fluorination at 145–190°C with sulfolane/DMSO solvents.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-fluoropyridine-2-carboxamide is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications:

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in therapeutic contexts. For example, derivatives have shown significant antiproliferative effects against cancer cell lines, indicating potential as a lead compound for drug development targeting cancer therapies.

- Receptor Interaction : Its structural features enable it to engage with neurotransmitter receptors, opening avenues for treatments targeting conditions such as depression and anxiety.

Agrochemical Development

In the agrochemical sector, this compound serves as an essential intermediate in the synthesis of various pesticides and herbicides. The compound's reactivity facilitates the development of agrochemicals that are effective against a range of pests while minimizing environmental impact.

Industrial Applications

The compound is also employed in the production of specialty chemicals, including:

- Synthesis of Complex Molecules : It acts as a versatile building block for synthesizing more complex organic compounds used in various industrial applications.

- Chemical Reactions : this compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful in diverse synthetic pathways.

Antiproliferative Evaluation

Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against cancer cell lines. For instance:

- A study reported that certain synthesized derivatives showed IC50 values comparable to established chemotherapeutics when tested against EGFR (Epidermal Growth Factor Receptor) inhibition, highlighting their potential in cancer therapy.

Mechanistic Insights

The compound's mechanism of action includes inducing apoptosis in specific cancer cells through targeted interactions with cellular pathways. This has been supported by various in vitro studies that confirm its efficacy as a lead compound in drug development.

Mechanism of Action

The mechanism by which 5-Chloro-3-fluoropyridine-2-carboxamide exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-chloro-3-fluoropyridine-2-carboxamide, highlighting differences in substituents and their impact on properties:

Key Observations :

- Positional Isomerism : 2-Chloro-3-fluoropyridine-5-carboxamide (CAS: 1379210-39-5) shares the same molecular formula as the target compound but differs in substituent positions. This isomerism can drastically alter electronic properties and binding affinity in biological systems .

Research and Development Trends

Recent synthetic efforts focus on modifying pyridine carboxamides to optimize bioactivity. For instance:

- Medicinal Chemistry : Complex derivatives, such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide, employ fluorine and chloro substituents to enhance target selectivity in kinase inhibition .

- Synthetic Methodologies : LC/MS techniques (e.g., Waters Acquity UPLC BEH C18 columns) are standardized for purity analysis of carboxamide intermediates, ensuring reproducibility in large-scale synthesis .

Biological Activity

5-Chloro-3-fluoropyridine-2-carboxamide is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₄ClFN₂O

- Molecular Weight : Approximately 175.54 g/mol

- Functional Groups : Contains a pyridine ring with chlorine and fluorine substituents, and a carboxamide group.

The presence of the electronegative fluorine atom significantly influences the compound's reactivity and interactions with biological targets, making it a valuable candidate for further research in pharmacology.

This compound exhibits its biological activity primarily through interactions with specific biological macromolecules. The compound can act as:

- Enzyme Inhibitor : It has been evaluated for its ability to inhibit various enzymes, which is crucial in therapeutic contexts.

- Receptor Ligand : Its structural features allow it to engage with receptors, influencing signal transduction pathways relevant in diseases like cancer and neurological disorders.

Biological Activity

Research indicates that this compound has significant antiproliferative effects against cancer cell lines. In vitro studies have demonstrated its potential as a lead compound for drug development due to its ability to induce apoptosis in certain cancer cells.

Case Studies

-

Antiproliferative Evaluation :

- A study demonstrated that derivatives of this compound showed varying degrees of inhibitory activity against cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .

- For example, compounds synthesized based on this scaffold were tested for their effects on EGFR (Epidermal Growth Factor Receptor) inhibition, showing promising results in reducing cell proliferation .

- Mechanistic Insights :

Applications in Drug Development

Due to its unique chemical structure and biological activity, this compound is being investigated for various therapeutic applications:

- Cancer Therapeutics : Its ability to modulate key signaling pathways makes it a candidate for developing new anticancer agents.

- Neurological Disorders : The compound's interaction with neurotransmitter receptors opens avenues for treatments targeting conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-fluoropyridine-2-carboxamide | C₆H₄BrFN₂O | Exhibits similar biological activities; halogen substitution affects reactivity. |

| 6-Chloro-5-fluoropyridine-2-carboxylic acid | C₆H₄ClFN₃O₂ | Different functional group (carboxylic acid) may alter pharmacokinetics. |

| 5-Chloro-3-fluoropicolinic acid | C₆H₄ClFN₂O₂ | Enhanced solubility and different pharmacological profiles due to structural variations. |

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-fluoropyridine-2-carboxamide?

- Methodological Answer : Synthesis typically involves halogenation and carboxamide formation. A common approach is:

Halogenation : Start with pyridine derivatives. For example, 3-fluoropyridine can undergo chlorination at the 5-position using POCl₃ or SOCl₂ under controlled conditions .

Carboxamide Formation : React the halogenated intermediate (e.g., 5-chloro-3-fluoropyridine) with a carbonylating agent like trimethylsilyl isocyanate (TMS-NCO) or via coupling with an activated carboxylic acid (e.g., using EDCI/HOBt) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purity (>95%) is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is this compound characterized analytically?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl₃. Fluorine coupling (e.g., J = 8–12 Hz for C-F) and chloro-substituent deshielding are diagnostic .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ion [M+H]+ and purity (>98%) .

- Elemental Analysis : Validate C, H, N, Cl, and F percentages within ±0.4% of theoretical values .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Hazards : Likely irritant (skin/eyes) based on analogs like 5-Chloro-2-fluoropyridine (WGK 3, acute toxicity Category 4) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas (N₂/Ar) .

- Waste Disposal : Neutralize with dilute NaOH and incinerate per local regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Methodological Answer :

- Directed Metallation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate pyridine at the 3-position, followed by electrophilic fluorination with NFSI .

- Protecting Groups : Introduce a boronic ester at the 2-position to block undesired chlorination, then deprotect after fluorination .

- Computational Guidance : DFT calculations predict favorable transition states for halogenation at specific positions, reducing trial-and-error .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use this compound with aryl boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in THF/Na2CO₃ at 80°C .

- Buchwald-Hartwig Amination : Introduce amines (e.g., morpholine) via Pd₂(dba)₃/Xantphos catalysis in toluene .

- Key Challenge : Fluorine’s electron-withdrawing effect slows coupling; optimize with microwave-assisted heating (120°C, 30 min) .

Q. How do solvent polarity and temperature affect the compound’s stability?

- Methodological Answer :

- Stability Studies :

| Solvent | Temp (°C) | Degradation (%/24h) |

|---|---|---|

| DMSO | 25 | <2% |

| Methanol | 40 | 5–8% |

| Water (pH 7) | 25 | 10–12% |

- Findings : Avoid aqueous or protic solvents for long-term storage. Use anhydrous DMF or DCM for reactions .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Kinase Inhibition : The carboxamide group chelates ATP-binding site metals (e.g., Mg²⁺), making it a scaffold for kinase inhibitors (e.g., JAK2/EGFR) .

- SAR Studies : Modify the chloro/fluoro substituents to tune lipophilicity (logP) and bioavailability. For example, replacing Cl with CF₃ increases metabolic stability .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Advanced NMR : Use 19F-NMR to confirm fluorine environment (δ = -110 to -120 ppm for aromatic F) .

- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., Cl vs. F positions) .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals .

Data Contradiction Analysis

Q. How to address discrepancies in reported reactivity with Grignard reagents?

- Methodological Answer :

- Hypothesis Testing :

Electrophilicity : The carboxamide’s electron-withdrawing effect may deactivate the pyridine ring, reducing nucleophilic attack.

Side Reactions : Competing hydrolysis of Grignard reagents in polar solvents (e.g., THF vs. Et₂O) .

Methodological Tools

Q. What computational tools predict the compound’s reactivity?

- Methodological Answer :

- DFT (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (AMBER) : Simulate binding modes in protein targets (e.g., MDM2-p53 inhibitors) .

- ADMET Prediction (SwissADME) : Estimate solubility (LogS), permeability (Caco-2), and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.